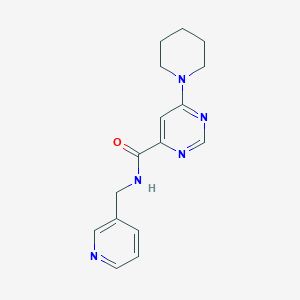

6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Description

6-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative featuring a piperidine ring at the 6-position and a pyridin-3-ylmethyl group attached to the carboxamide nitrogen. This structural motif is characteristic of compounds investigated for antitubercular activity, as pyrimidine carboxamides are known to target bacterial enzymes or disrupt cellular processes in Mycobacterium tuberculosis . The piperidine moiety may enhance lipophilicity and membrane permeability, while the pyridine ring could contribute to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

6-piperidin-1-yl-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(18-11-13-5-4-6-17-10-13)14-9-15(20-12-19-14)21-7-2-1-3-8-21/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOZVWDNDLKPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

Introduction of the piperidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with piperidine.

Attachment of the pyridin-3-ylmethyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridin-3-ylmethyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine moieties.

Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

6-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide exhibits notable biological activities, particularly as an enzyme and receptor inhibitor. Research indicates its potential in several therapeutic areas:

-

Cancer Treatment:

- Compounds with similar structures have demonstrated effectiveness against cancer by inhibiting angiogenesis and promoting apoptosis in cancer cells. In vitro studies suggest that derivatives of pyrimidine-4-carboxamides can serve as anti-cancer agents.

-

Neuroprotection:

- The compound may influence neurotransmitter systems, indicating potential neuroprotective effects. It is hypothesized that modifications to its structure could enhance these effects, making it a candidate for treating neurodegenerative diseases.

-

Metabolic Disorders:

- There is ongoing research into its application for metabolic disorders due to its interaction with lipid signaling pathways through inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Case Studies and Research Findings

Several studies have been conducted to explore the pharmacological potential of compounds related to 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide:

-

Anti-Cancer Properties:

- A study demonstrated that derivatives of pyrimidine compounds exhibited significant anti-cancer activity through mechanisms such as apoptosis induction and angiogenesis inhibition.

-

Neuroprotective Effects:

- Research has indicated that certain derivatives can modulate neurotransmitter systems, suggesting their potential in treating neurodegenerative diseases.

-

Enzyme Inhibition:

- Investigations into the binding affinity of this compound with NAPE-PLD revealed insights into its mechanism as an enzyme inhibitor, which could be pivotal for developing new therapeutic agents targeting lipid signaling pathways.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or nucleic acids to modulate their activity. For example, it might inhibit an enzyme by binding to its active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Implications

- Piperidine vs. Trifluoromethyl groups (e.g., in 2415630-43-0 ) are electron-withdrawing, which may enhance metabolic stability compared to piperidine’s basic nitrogen.

Pyridin-3-ylmethyl vs. Thiadiazole/Aryl Groups :

- The pyridin-3-ylmethyl group in the target compound may engage in hydrogen bonding or aromatic interactions with target proteins, whereas the thiadiazole moiety in CAS 2034228-53-8 could increase rigidity and alter binding kinetics.

- Aryl groups with fluorine (e.g., 4-fluorobenzyl in Compound 43 ) may enhance target affinity through hydrophobic interactions or fluorine-specific binding.

Biological Activity

6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The biological activity of this compound is primarily attributed to its structural features, which include a piperidine ring and a pyridine moiety that facilitate interactions with various biological targets.

Chemical Structure

The molecular formula of 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is , and its IUPAC name reflects its complex structure, which includes a pyrimidine core substituted with piperidine and pyridine groups. The presence of these functional groups contributes to its unique biological properties.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the pyrimidine class often act as enzyme inhibitors. For instance, they may inhibit kinases or other enzymes involved in cellular signaling pathways, which can lead to apoptosis in cancer cells.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also exhibit similar effects by disrupting microbial cell processes.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, the compound has been tested against colorectal and breast cancer cells, demonstrating IC50 values ranging from 0.87 to 12.91 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 Value (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 |

Antimicrobial Activity

In addition to its anticancer properties, the compound's potential as an antimicrobial agent has been explored. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

| Microorganism | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Case Studies

- Case Study on Anticancer Effects : A study evaluated the effect of 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant increase in caspase 9 levels, suggesting activation of apoptotic pathways .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of the compound, revealing that it caused complete death of S. aureus and E. coli within 8 hours of exposure, further supporting its potential as a therapeutic agent against bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Step 1 : Formation of the pyrimidine core via condensation of amidine derivatives with β-ketoesters under acidic conditions (e.g., HCl catalysis) .

- Step 2 : Introduction of the piperidine moiety via nucleophilic substitution at the 6-position of the pyrimidine ring, using piperidine in anhydrous DMF at 80–100°C for 12–24 hours .

- Step 3 : Coupling of the pyridin-3-ylmethyl group to the carboxamide via HATU or DCC-mediated amidation in dichloromethane, monitored by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

- Key Optimization : Use of anhydrous solvents and inert atmosphere (N₂/Ar) improves yields by minimizing hydrolysis side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Q. What are the solubility profiles of this compound in common solvents, and how does this impact in vitro assays?

- Methodological Answer :

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : The pyrimidine-4-carboxamide scaffold is associated with ATP-binding site inhibition in kinases (e.g., JAK2, EGFR). Molecular docking studies suggest hydrogen bonding between the carboxamide and kinase hinge regions .

- GPCR Modulation : The piperidine and pyridine groups may interact with amine receptors (e.g., serotonin or dopamine receptors) via hydrophobic and π-π stacking interactions .

- Validation : Competitive binding assays (e.g., TR-FRET for kinase activity) and calcium flux assays for GPCR activity .

Q. How do substituent variations (e.g., piperidine vs. pyrrolidine) affect bioactivity and selectivity?

- Methodological Answer :

- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring enhances conformational flexibility, improving binding to larger active sites (e.g., kinases), while pyrrolidine’s rigidity may favor selectivity for compact targets (e.g., ion channels) .

- SAR Studies : Synthesize analogs with cyclopentyl or morpholine substituents and compare IC₅₀ values in target vs. off-target assays (e.g., kinase panel screening) .

Q. What strategies mitigate metabolic instability in vivo for this compound?

- Methodological Answer :

- Metabolic Hotspots : Piperidine N-dealkylation and pyridine oxidation are common degradation pathways.

- Stabilization :

- Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to reduce oxidative metabolism .

- Deuterate labile C-H bonds in the piperidine ring to slow CYP450-mediated degradation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.